3-Methyl-2-oxaspiro[4.4]nonan-1-one
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Overview
Description
3-Methyl-2-oxaspiro[44]nonan-1-one is a chemical compound with the molecular formula C9H14O2 It belongs to the class of oxaspiro compounds, which are characterized by a spiro-connected oxacyclic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-oxaspiro[4.4]nonan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable ketone with an epoxide in the presence of a strong acid catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 60-100°C)
Catalyst: Strong acids such as sulfuric acid or p-toluenesulfonic acid
Solvent: Polar solvents like ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Preparation of Precursors: Synthesis of the starting ketone and epoxide.
Cyclization Reaction: Conducting the cyclization under optimized conditions to maximize yield.
Purification: Purification of the product using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-oxaspiro[4.4]nonan-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Substituted oxaspiro compounds
Scientific Research Applications
3-Methyl-2-oxaspiro[4.4]nonan-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-2-oxaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
Disruption of Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
3-Methyl-2-oxaspiro[4.4]nonan-1-one can be compared with other similar compounds, such as:
3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one: Similar structural features but different ring size and substitution pattern.
3-(Iodomethyl)-2-oxaspiro[4.4]nonan-1-one: Contains an iodomethyl group, leading to different reactivity and applications.
7,7-Di(3-butenyl)-1,4-dioxaspiro[4.4]nonane: Features additional functional groups, resulting in unique chemical properties.
The uniqueness of 3-Methyl-2-oxaspiro[4
Properties
Molecular Formula |
C9H14O2 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-methyl-2-oxaspiro[4.4]nonan-1-one |
InChI |
InChI=1S/C9H14O2/c1-7-6-9(8(10)11-7)4-2-3-5-9/h7H,2-6H2,1H3 |
InChI Key |
NYYJLACJYOZPGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCCC2)C(=O)O1 |
Origin of Product |
United States |
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